molecular formula C13H20ClN3O B1258359 Tramazoline hydrochloride monohydrate CAS No. 74195-73-6

Tramazoline hydrochloride monohydrate

Cat. No. B1258359
CAS RN: 74195-73-6
M. Wt: 269.77 g/mol
InChI Key: FDPYEAXJRLQOGE-UHFFFAOYSA-N
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Description

Tramazoline is a chemical used in the form of tramazoline hydrochloride in nasal decongestant preparations . It is an α-adrenergic receptor agonist that inhibits the secretion of nasal mucus . It was patented in 1961 and came into medical use in 1962 .


Molecular Structure Analysis

The crystal and molecular structure of tramazoline hydrochloride monohydrate has been studied by X-ray diffraction methods . The analysis indicates that the positive charge is dispersed over the nitrogen atoms of the molecule and the dihedral angle between the aromatic and dihydroimidazole groups is 126.7 (2)° .


Physical And Chemical Properties Analysis

Tramazoline hydrochloride monohydrate has a molecular formula of C13H17N3.ClH.H2O and a molecular weight of 269.77 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Treatment of Acute Rhinitis

Tramazoline hydrochloride monohydrate: is widely used in nasal sprays for the symptomatic treatment of acute rhinitis, which is an inflammation of the nasal mucous membranes resulting in congestion, rhinorrhea, and sneezing . The compound is effective in reducing nasal congestion caused by the common cold or hay fever. It works by stimulating alpha-adrenergic receptors, inducing vasoconstriction in the nose and paranasal sinuses, thereby reducing swelling and mucus production .

Quality of Life Improvement

Clinical trials have shown that tramazoline hydrochloride monohydrate can significantly improve the quality of life for patients suffering from nasal congestion. It has been reported to improve the ability to perform normal daytime activities and the quality of sleep for those affected by acute rhinitis .

Molecular Structure Analysis

The crystal and molecular structure of tramazoline hydrochloride monohydrate has been studied using X-ray diffraction methods. It crystallizes in the orthorhombic space group and has been compared with other structurally related α-adrenergic imidazoline agonists and antagonists. This research is crucial for understanding the compound’s action at the molecular level .

Pharmacological Reference Standard

Tramazoline hydrochloride monohydrate serves as a pharmacological reference standard for identification, purity tests, or assays of pharmaceutical products according to EP monographs. This application is essential for ensuring the quality and consistency of pharmaceutical preparations .

Sympathomimetic Action

As an α-adrenergic agonist, tramazoline hydrochloride monohydrate exhibits sympathomimetic action. This property is leveraged in research to study the sympathetic nervous system’s response and to develop treatments that mimic these effects .

Nasal Decongestant Preparations

The compound is used in the form of tramazoline hydrochloride in nasal decongestant preparations. It inhibits the secretion of nasal mucus and is a key ingredient in over-the-counter medications for nasal congestion relief .

properties

IUPAC Name

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH.H2O/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;;/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPYEAXJRLQOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC3=NCCN3.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225188
Record name Tramazoline hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tramazoline hydrochloride monohydrate

CAS RN

74195-73-6
Record name Tramazoline hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074195736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tramazoline hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5,6,7,8)-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRAMAZOLINE HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DF5N42U1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the crystal structure of tramazoline hydrochloride monohydrate?

A1: Tramazoline hydrochloride monohydrate crystallizes in the orthorhombic space group Pbca. [] The unit cell dimensions are a=21.5224(11) Å, b=8.9251(2) Å, and c=14.7149(4) Å. [] The crystal structure contains eight molecules per unit cell (Z=8). []

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